Fedratinib Hydrochloride is a potent tyrosine kinase inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer characterized by the replacement of normal marrow with fibrous tissue. This compound, also known as SAR302503, selectively inhibits Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which play crucial roles in hematopoietic signaling pathways. By inhibiting these kinases, Fedratinib disrupts abnormal signaling that leads to cell proliferation and survival in myelofibrosis patients .
The chemical formula for Fedratinib Hydrochloride is C27H40Cl2N6O4S, with a molecular weight of approximately 615.62 g/mol. Its structure includes a sulfonamide group and an anilinopyrimidine derivative, contributing to its biological activity .
Fedratinib Hydrochloride can be synthesized through a two-step process involving:
The synthesis requires careful control of reaction conditions to ensure high yield and purity.
Fedratinib Hydrochloride is primarily used for:
Additionally, ongoing research is exploring its potential applications in other hematological malignancies.
Fedratinib Hydrochloride has been studied for various drug interactions:
Several compounds share structural or functional similarities with Fedratinib Hydrochloride:
| Compound Name | Mechanism of Action | Indication |
|---|---|---|
| Ruxolitinib | JAK1/JAK2 inhibitor | Myelofibrosis |
| Baricitinib | JAK1/JAK2 inhibitor | Rheumatoid arthritis |
| Tofacitinib | JAK1 inhibitor | Rheumatoid arthritis |
| Momelotinib | JAK1/JAK2 inhibitor | Myelofibrosis |
Fedratinib stands out due to its selectivity for JAK2 over other kinases, which may lead to fewer off-target effects compared to other inhibitors like Ruxolitinib. Its unique chemical structure allows it to effectively manage symptoms specific to myelofibrosis while minimizing adverse effects associated with broader kinase inhibition .
Fedratinib hydrochloride represents a dihydrochloride monohydrate salt form of the parent compound fedratinib, an anilinopyrimidine derivative used as a Janus kinase 2 inhibitor [1] [10] [13]. The base compound fedratinib possesses the molecular formula C₂₇H₃₆N₆O₃S with a molecular weight of 524.68 grams per mole [5] [7] [9]. The hydrochloride salt form exhibits the molecular formula C₂₇H₄₀Cl₂N₆O₄S, incorporating two hydrochloride ions and one water molecule, resulting in a molecular weight of 615.62 grams per mole [1] [2] [4].
The Chemical Abstracts Service registry number for the base compound is 936091-26-8, while the hydrochloride salt form carries the registry number 1374744-69-0 [1] [4] [5]. The complete International Union of Pure and Applied Chemistry name for the salt form is N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzene-1-sulfonamide dihydrochloride monohydrate [1] [2] [14]. The empirical formula of the commercial pharmaceutical form is specifically denoted as C₂₇H₃₆N₆O₃S·2HCl·H₂O [1] [4] [14].
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₂₇H₃₆N₆O₃S | C₂₇H₄₀Cl₂N₆O₄S |
| Molecular Weight | 524.68 g/mol | 615.62 g/mol |
| CAS Registry Number | 936091-26-8 | 1374744-69-0 |
| InChI Key | JOOXLOJCABQBSG-UHFFFAOYSA-N | QAFZLTVOFJHYDF-UHFFFAOYSA-N |
Fedratinib hydrochloride belongs to the anilinopyrimidine class of compounds, characterized by a complex molecular architecture that facilitates its kinase inhibitory activity [10] [11] [13]. The structural framework comprises three principal components: a diaminopyrimidine core, a benzenesulfonamide moiety, and a phenoxyethyl pyrrolidine substituent [11] [13].
The pyrimidine ring system serves as the central scaffold, bearing a methyl group at the 5-position and two amino substituents that participate in critical hydrogen bonding interactions [11] [13]. The aniline portion features a para-substituted phenyl ring connected through an ethoxy linker to a pyrrolidine heterocycle, which contributes to the compound's three-dimensional conformation and receptor binding characteristics [11] [13].
The benzenesulfonamide functional group contains a tert-butyl substituent attached to the nitrogen atom of the sulfonamide moiety [1] [13]. This structural element exhibits significant importance for the compound's binding affinity and selectivity profile toward Janus kinase 2 [11] [13]. The sulfonamide group establishes potential hydrogen bond interactions with the target protein's adenosine triphosphate binding site [11] [13].
The pyrrolidine ring system contributes to the overall lipophilicity and membrane permeability characteristics of the compound [2] [13]. The five-membered saturated nitrogen heterocycle provides conformational flexibility while maintaining specific spatial orientation requirements for optimal binding interactions [11] [13].
Fedratinib hydrochloride exists primarily as a dihydrochloride monohydrate salt form, which represents the standard pharmaceutical formulation utilized in commercial preparations [1] [14] [17]. This salt formation involves the protonation of two basic nitrogen centers within the molecule, specifically targeting the pyrrolidine nitrogen and one of the pyrimidine nitrogen atoms [1] [14].
The stoichiometric relationship in the dihydrochloride monohydrate form follows a 1:2:1 ratio of fedratinib base to hydrochloride ions to water molecules [1] [14] [17]. The incorporation of water molecules into the crystal lattice contributes to the overall stability and solid-state properties of the pharmaceutical compound [14] [17].
In commercial formulations, the conversion factor between the base compound and the salt form requires consideration, where 100 milligrams of fedratinib base corresponds to 117.3 milligrams of fedratinib dihydrochloride monohydrate [14] [17]. This equivalency factor proves essential for accurate pharmaceutical calculations and formulation development [14] [17].
| Salt Form Parameter | Value | Description |
|---|---|---|
| Standard Form | Dihydrochloride monohydrate | Primary pharmaceutical salt |
| Stoichiometry | 1:2:1 | Drug:HCl:H₂O ratio |
| Molecular Formula | C₂₇H₃₆N₆O₃S·2HCl·H₂O | Complete salt formulation |
| Base Equivalence | 100 mg base = 117.3 mg salt | Conversion factor |
Polymorph screening investigations for fedratinib hydrochloride have revealed the existence of multiple crystalline forms through systematic crystallization studies [19]. The Food and Drug Administration documentation indicates that polymorph screening revealed multiple crystalline forms of the compound, suggesting the potential for polymorphic behavior under different crystallization conditions [19].
The thermodynamically stable form under ambient conditions represents the primary polymorph utilized in pharmaceutical applications [19]. However, the complete characterization of all potential polymorphic forms requires extensive screening protocols involving various solvent systems, temperature conditions, and crystallization methodologies [43] [45].
Amorphous forms of fedratinib hydrochloride may be generated through specific processing conditions, including rapid precipitation, freeze-drying, or mechanical stress applications [43] [45]. These amorphous materials typically exhibit enhanced dissolution rates compared to crystalline forms but may demonstrate reduced physical stability during storage [43] [45].
Co-crystal formation represents an emerging area of pharmaceutical solid-state chemistry that may apply to fedratinib hydrochloride development [25] [28]. Co-crystallization involves the combination of the active pharmaceutical ingredient with co-former molecules through non-covalent interactions, potentially modifying solubility and bioavailability characteristics [25] [28].
Solvate complexes, including hydrates beyond the standard monohydrate form, may form under specific crystallization conditions involving organic solvents [25] [28]. These solvate structures incorporate solvent molecules within the crystal lattice, influencing the overall physicochemical properties of the solid form [25] [28].
The systematic exploration of co-crystal and solvate possibilities requires comprehensive screening approaches utilizing various co-former candidates and solvent systems [25] [28]. Such investigations contribute to intellectual property development and provide alternative solid forms with potentially improved pharmaceutical properties [25] [28].
Crystal form preparation methodologies for fedratinib hydrochloride involve multiple crystallization techniques designed to access different polymorphic modifications [43] [47] [49]. Solvent-mediated crystallization represents the primary approach, utilizing various organic solvents and solvent mixtures to control nucleation and growth processes [47] [49].
Temperature-controlled crystallization protocols include slow cooling from elevated temperatures, isothermal crystallization at specific temperature points, and thermocycling between different temperature ranges [47] [49]. These thermal treatments facilitate the exploration of temperature-dependent polymorphic transformations [47] [49].
Evaporative crystallization methods involve the controlled removal of solvent from supersaturated solutions, allowing for gradual crystal growth under kinetically controlled conditions [47] [49]. The evaporation rate significantly influences the resulting crystal quality and polymorphic outcome [47] [49].
Antisolvent precipitation techniques utilize the addition of miscible antisolvents to induce rapid supersaturation and crystallization [49]. This approach may favor the formation of metastable polymorphs or amorphous materials depending on the precipitation rate and conditions [49].
Fedratinib hydrochloride exhibits pronounced pH-dependent solubility characteristics that significantly impact its pharmaceutical behavior [14] [22] [29]. Under acidic conditions at pH 1, the compound demonstrates free solubility with concentrations exceeding 100 milligrams per milliliter [14] [22] [29]. This high solubility under acidic conditions results from the protonation of basic nitrogen centers, enhancing water solubility through ionic interactions [29].
In neutral aqueous environments at pH 7.4, fedratinib hydrochloride shows practically insoluble behavior with solubility limited to approximately 4 micrograms per milliliter [14] [22] [29]. This dramatic reduction in solubility reflects the compound's intrinsic lipophilic character when in its non-ionized state [14] [22] [29].
Predictive computational models estimate the intrinsic water solubility at approximately 0.00949 milligrams per milliliter, consistent with the experimental observations under neutral pH conditions [2]. The compound demonstrates high protein binding exceeding 92 percent, indicating strong interactions with plasma proteins [17] [22].
Bioavailability studies reveal that fedratinib achieves approximately 63 to 77 percent oral absorption, suggesting reasonable pharmaceutical performance despite the solubility limitations [17] [21]. The effective half-life extends to 41 hours, while the terminal half-life reaches 114 hours, indicating prolonged systemic exposure [17] [21].
Storage stability requirements specify maintenance at -20 degrees Celsius for powder forms, providing stability for three years, while 4 degrees Celsius storage ensures two years of stability [6] [8]. Solution preparations require storage at -80 degrees Celsius for six months or -20 degrees Celsius for one month [6] [8].
| pH Condition | Solubility | Stability Characteristics |
|---|---|---|
| pH 1.0 | >100 mg/mL | Freely soluble |
| pH 7.4 | 4 μg/mL | Practically insoluble |
| Intrinsic | 0.00949 mg/mL | Predicted value |
| Protein Binding | >92% | High affinity |
| Bioavailability | 63-77% | Moderate absorption |
X-ray powder diffraction serves as the definitive analytical technique for identifying and characterizing the crystalline forms of fedratinib hydrochloride [31] [35]. This technique exploits the interaction between X-rays and the crystalline lattice to generate unique diffraction patterns that serve as fingerprints for specific polymorphic forms [31] [35].
Standard laboratory XRPD instrumentation typically employs copper K-alpha radiation at a wavelength of 1.54 angstroms, operating under conditions of 45 kilovolts and 40 milliamperes [33]. Analysis ranges generally span from 3 to 50 degrees two-theta using step sizes of 0.02 degrees for adequate resolution [33] [35].
Synchrotron X-ray powder diffraction offers enhanced capabilities for fedratinib hydrochloride characterization, providing superior angular resolution, counting statistics, and energy tunability compared to laboratory sources [31] [35]. The intense synchrotron radiation enables detection limits approaching 0.01 percent by weight for minority phases in pharmaceutical mixtures [31] [35].
The high-resolution capabilities of synchrotron facilities facilitate the identification of subtle polymorphic differences and enable quantitative phase analysis in complex pharmaceutical systems [31] [35]. Fast acquisition times ranging from milliseconds to minutes allow for kinetic studies of crystalline transformations while minimizing radiation damage to organic compounds [31] [35].
Standard DSC protocols for fedratinib hydrochloride involve heating samples of 2 to 3 milligrams in sealed aluminum pans from 25 degrees Celsius to 250 degrees Celsius at heating rates of 10 degrees Celsius per minute [33]. This temperature range encompasses potential melting, decomposition, and polymorphic transformation events [33].
The thermal analysis reveals important thermodynamic parameters including melting points, enthalpies of fusion, and glass transition temperatures where applicable [32] [36]. Integration of the melting endotherm provides quantitative enthalpy measurements that characterize the thermal stability and polymorphic relationships [32] [36].
Differential scanning calorimetry data interpretation requires careful consideration of potential overlapping thermal events, including dehydration, polymorphic transitions, and decomposition processes [32] [33] [36]. The technique proves particularly valuable for identifying thermal events that may impact pharmaceutical processing and storage conditions [32] [36].
Thermogravimetric analysis complements differential scanning calorimetry by measuring mass changes as a function of temperature, providing essential information about thermal decomposition and dehydration behavior [33] [36] [40]. For fedratinib hydrochloride, thermogravimetric analysis proves particularly important due to observed anomalies in differential scanning calorimetry thermograms [33].
Standard thermogravimetric analysis protocols utilize sample sizes of 5 to 10 milligrams in platinum pans, with heating rates of 10 degrees Celsius per minute under nitrogen atmosphere [33]. The analysis continues until weight loss exceeds 80 percent of the initial sample weight or reaches a maximum temperature of 400 degrees Celsius [33].
The technique enables precise quantification of water content in hydrated forms, confirming the monohydrate stoichiometry and identifying potential dehydration temperatures [33] [36]. Weight loss patterns provide insights into the thermal stability range and decomposition onset temperatures [33] [36].
Thermogravimetric analysis data interpretation focuses on identifying distinct weight loss events corresponding to dehydration, desolvation, or decomposition processes [33] [36]. The derivative thermogravimetric curve enhances the resolution of overlapping thermal events and facilitates accurate determination of transition temperatures [33] [36].
| Analytical Technique | Temperature Range | Sample Size | Key Parameters |
|---|---|---|---|
| XRPD | Ambient | 10-100 mg | Diffraction pattern, peak positions |
| DSC | 25-250°C | 2-3 mg | Melting point, enthalpy of fusion |
| TGA | 25-400°C | 5-10 mg | Weight loss, decomposition temperature |
Fedratinib hydrochloride is a small-molecule tyrosine-kinase inhibitor designed to preferentially block the catalytic activity of the serine-threonine kinase Janus kinase two and the receptor tyrosine kinase Fms-like tyrosine kinase three. In biochemical kinase-panel assays using purified enzymes, the compound achieved a half-maximal inhibitory concentration of approximately three nanomoles per litre against Janus kinase two while retaining only modest activity against related family members and most other tested kinases [1] [2]. Parallel radiometric assays confirmed potent inhibition of wild-type and V617F-mutant Janus kinase two, as well as single-digit-nanomolar inhibition of Fms-like tyrosine kinase three (table 1) [1] [3]. Functional studies in HEL erythroleukaemia cells and BaF3 murine pro-B cells engineered to over-express Janus kinase two V617F demonstrated dose-dependent suppression of cell proliferation that tracked closely with suppression of phosphorylated signal transducer and activator of transcription five [4] [5].
| Kinase | Half-maximal inhibitory concentration (nM) | Fold-selectivity vs. Janus kinase two | Key references |
|---|---|---|---|
| Janus kinase two (wild-type) | 3 [1] | 1 | 1, 8 |
| Janus kinase two V617F | 3 [1] | 1 | 1 |
| Fms-like tyrosine kinase three | 15 [3] | 5 | 39 |
| Janus kinase one | 105 [2] | 35 | 8 |
| Janus kinase three | 1008 [2] | 336 | 8 |
| Tyrosine kinase two | 217 [2] | 72 | 8 |
| Rearranged during transfection | 48 [3] | 16 | 39 |
Kinetic studies using recombinant Janus kinase two catalytic domain demonstrated classical competitive behaviour versus adenosine triphosphate: increasing co-substrate concentrations shifted the apparent half-maximal inhibitory concentration of fedratinib to higher values, consistent with type I occupancy of the active conformation [5]. Crystal structures (Protein Data Bank entry 6VNE) revealed that the diaminopyrimidine scaffold nests in the hinge pocket, forming two backbone hydrogen bonds with Leu-nine-hundred-thirty-two and van-der-Waals contacts with the glycine-rich loop and Asp-Phe-Gly motif [6] [7]. Unlike ruxolitinib, however, fedratinib can also engage the peptide-substrate groove (see section 3.5), a dual-site interaction thought to underpin its resilience to resistance mutations [5] [8].
In cytokine-dependent cellular models, fedratinib rapidly extinguished constitutive phosphorylation of signal transducer and activator of transcription five and signal transducer and activator of transcription three, blocked downstream transcriptional signatures, and normalised aberrant inflammatory-cytokine output [9] [10]. In murine bone-marrow-transplant models harbouring the V617F allele, once-daily oral dosing reduced splenic mass, curtailed extramedullary haematopoiesis, and lengthened survival in correlation with decreased phosphorylated signal transducer and activator of transcription five in splenocytes [9] [4].
| Model system | Endpoint | Concentration yielding fifty-percent effect | Observation | Reference |
|---|---|---|---|---|
| HEL cells | Phosphorylated signal transducer and activator of transcription five | 250 nM | Complete loss within two hours | 7 |
| BaF3-Janus-kinase-two V617F | Cell-viability assay | 270 nM | Growth inhibition | 45 |
| V617F-driven murine model | Splenic weight reduction | 20 mg kg⁻¹ day⁻¹ | -40% after fourteen days | 4 |
Thermodynamic profiling by fluorescence-polarisation displacement showed equilibrium dissociation constants of approximately four-point-three nanomoles per litre for Janus kinase two versus two-hundred-fifty-eight nanomoles per litre for Janus kinase one, eighty-five nanomoles per litre for Janus kinase three, and two-hundred-seventeen nanomoles per litre for Tyrosine kinase two, yielding a six-fold to seventy-fold selectivity window (table 3) [2]. Microscale thermophoresis experiments further identified high-affinity binding (twenty-one nanomoles per litre) to the substrate-recognition cleft of Janus kinase two, whereas affinity for the adenosine triphosphate pocket was in the low-micromolar range (eight-point-three micromoles per litre) [5].
| Protein target | Equilibrium dissociation constant (nM) | Method | Reference |
|---|---|---|---|
| Janus kinase two catalytic domain | 4.3 | Fluorescence polarisation | 8 |
| Janus kinase one catalytic domain | 258 | As above | 8 |
| Janus kinase three catalytic domain | 85 | As above | 8 |
| Tyrosine kinase two catalytic domain | 217 | As above | 8 |
| Janus kinase two substrate site | 21 | Microscale thermophoresis | 22 |
| Janus kinase two adenosine-triphosphate site | 8307 | Microscale thermophoresis | 22 |
Structure-guided design campaigns used homology models based on Protein Data Bank template 2B7A to evolve fedratinib from a micromolar pyrimidine lead to a compound with single-digit-nanomolar potency against Janus kinase two [11]. Subsequent blind-docking simulations employing AutoDock and SwissDock identified two energetically favourable binding poses: (1) canonical adenosine-triphosphate hinge binding and (2) deep insertion into the peptide-substrate channel adjacent to the activation loop [5]. Molecular-dynamics trajectories (fifty-nanosecond timescale) demonstrated stable hydrogen-bonding to Glu-one-thousand-sixteen within the substrate pocket, supporting preferential occupancy of that site [5]. Dual-site engagement rationalises experimental findings that substrate-site mutations diminish catalytic activity and fail to confer resistance, whereas classical gatekeeper mutations at Met-nine-hundred-twenty-nine do not abrogate inhibition [8]. High-resolution crystallography (Protein Data Bank entry 6VNE) later validated the predicted adenosine-triphosphate-site orientation and confirmed shape complementarity between the diaminopyrimidine core and the Leu-nine-hundred-thirty-two hinge backbone [6] [7].